An In-depth Technical Guide to the Chemical Structure Analysis of trans-Eldecalcitol
An In-depth Technical Guide to the Chemical Structure Analysis of trans-Eldecalcitol
Foreword: The Structural Imperative of a Modern Osteoporosis Therapeutic
Eldecalcitol (trade name Edirol®), a synthetic analog of the active form of vitamin D3, calcitriol, has emerged as a significant therapeutic agent in the management of osteoporosis.[1][2] Its enhanced efficacy in increasing bone mineral density and reducing fracture risk is intrinsically linked to its unique chemical architecture.[3][4][5] Unlike its endogenous counterpart, eldecalcitol possesses a 3-hydroxypropoxy moiety at the 2β-position of the A-ring, a modification that profoundly influences its pharmacokinetic and pharmacodynamic profile.[1][6][7] This guide provides a comprehensive technical overview of the analytical methodologies requisite for the unequivocal structural elucidation and characterization of trans-Eldecalcitol, tailored for researchers, scientists, and drug development professionals.
Foundational Chemistry of trans-Eldecalcitol
A thorough understanding of the structural analysis of trans-Eldecalcitol necessitates a foundational knowledge of its chemical identity.
| Identifier | Value |
| IUPAC Name | (1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |
| Synonyms | ED-71, 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 |
| Molecular Formula | C30H50O5 |
| Molecular Weight | 490.7 g/mol [6] |
The stereochemistry of Eldecalcitol is critical to its biological activity. The "trans" designation in common parlance refers to the orientation of the A-ring relative to the C/D-ring system, a feature inherent to the vitamin D scaffold. The key stereocenters, derived from its vitamin D3 precursor and the synthetic process, must be rigorously confirmed.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
The comprehensive structural characterization of a complex molecule like trans-Eldecalcitol relies on a synergistic application of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and stereochemistry. Mass Spectrometry (MS) confirms the molecular weight and allows for fragmentation analysis to probe the connectivity of substructures. Single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For trans-Eldecalcitol, a suite of 1D and 2D NMR experiments is required for complete spectral assignment and stereochemical confirmation.
2.1.1. Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve a precisely weighed sample of trans-Eldecalcitol in a deuterated solvent (e.g., CDCl3 or CD3OD) to a concentration of 5-10 mg/mL. The choice of solvent is critical to avoid signal overlap with the analyte.
-
1D NMR Acquisition:
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¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals. This provides initial insights into the different proton environments.
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¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH2, and CH3 groups.
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-
2D NMR Acquisition:
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the A-ring, the C/D-rings, and the side chains.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different spin systems and assigning quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry, particularly the orientation of the 2β-hydroxypropoxy group.
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2.1.2. Expected Spectral Data and Interpretation
While a complete, publicly available assigned spectrum is proprietary, the following table outlines the expected regions for key proton and carbon signals based on the known structure of trans-Eldecalcitol and related vitamin D analogs.
| Structural Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key 2D NMR Correlations |
| A-Ring Protons | 3.5 - 5.0 | 60 - 80 | COSY correlations between adjacent protons; HSQC to corresponding carbons; NOESY correlations confirming spatial relationships of substituents. |
| Triene Protons | 5.5 - 6.5 | 110 - 150 | Characteristic coupling patterns in COSY; HMBC correlations to A-ring and C/D-ring carbons. |
| C/D-Ring and Steroid Side Chain Protons | 0.5 - 2.5 | 10 - 60 | Complex, overlapping signals in ¹H NMR, resolved through COSY and HSQC; HMBC correlations to confirm connectivity. |
| Hydroxypropoxy Side Chain Protons | 3.0 - 4.0 (O-CH2), 1.5 - 2.0 (CH2) | 60 - 75 (O-CH2), 25 - 35 (CH2) | Distinct spin system in COSY; HMBC correlations to the A-ring at the C2 position. |
Diagram: Logical Workflow for NMR-based Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of trans-Eldecalcitol.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information through fragmentation analysis.
2.2.1. Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation: Prepare a dilute solution of trans-Eldecalcitol in a suitable solvent such as methanol or acetonitrile.
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Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system, typically a reversed-phase column (e.g., C18), to separate the analyte from any impurities.
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Ionization: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for molecules like Eldecalcitol.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
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Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing information about the molecule's structure.
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2.2.2. Expected Fragmentation Pattern
The fragmentation of Eldecalcitol in MS/MS would be expected to show characteristic losses corresponding to its structural features:
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Loss of water (H₂O): Dehydration from the hydroxyl groups is a common fragmentation pathway.
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Cleavage of the 3-hydroxypropoxy side chain: This would result in a characteristic neutral loss.
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Cleavage of the steroidal side chain: Fragmentation of the C17 side chain is also expected.
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Cleavage of the A-ring: Characteristic cleavages of the vitamin D A-ring can also be observed.
Diagram: Representative Fragmentation of trans-Eldecalcitol
Caption: Hypothetical fragmentation pathway of trans-Eldecalcitol in MS/MS.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide extensive structural information, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry.
2.3.1. Experimental Protocol: X-ray Crystallography
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Crystal Growth: This is often the most challenging step. Slow evaporation of a solution of highly pure trans-Eldecalcitol in a suitable solvent system is a common method.
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Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final crystal structure.
2.3.2. Expected Structural Insights
A successful crystal structure of trans-Eldecalcitol would provide:
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Precise bond lengths and angles.
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Confirmation of the relative and absolute stereochemistry of all chiral centers.
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The conformation of the A-ring and the orientation of the 2β-hydroxypropoxy group.
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Information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Synthesis and Impurity Profiling
The structural analysis of trans-Eldecalcitol is also crucial in the context of its synthesis and the identification of potential impurities.
Synthetic Strategies
The synthesis of Eldecalcitol has been approached through both linear and convergent strategies.[8] A convergent synthesis, which involves the coupling of two complex fragments late in the synthetic sequence, is generally more efficient for large-scale production.
Diagram: Convergent Synthesis Approach
Caption: Simplified convergent synthesis of trans-Eldecalcitol.
Impurity Profiling
The identification and quantification of impurities are critical for ensuring the safety and efficacy of any pharmaceutical product. HPLC coupled with UV and MS detection is the primary method for impurity profiling of Eldecalcitol. Potential impurities can include diastereomers, oxidation products, and unreacted starting materials or intermediates. The analytical methods described in this guide are essential for the structural characterization of these impurities.
Structure-Activity Relationship: The "Why" Behind the Structure
The unique structural feature of Eldecalcitol, the 2β-hydroxypropoxy group, is directly responsible for its distinct pharmacological profile.[9] This group leads to:
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Higher affinity for the vitamin D-binding protein (DBP): This results in a longer plasma half-life compared to calcitriol.[6][10]
-
Modified binding to the vitamin D receptor (VDR): The hydroxypropoxy group can form additional interactions with the VDR, contributing to its potent biological activity.[9]
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Resistance to metabolic degradation: The substituent at the 2β-position hinders the action of catabolic enzymes, further prolonging its activity.[9]
Diagram: Key Molecular Interactions of Eldecalcitol
Caption: Structure-activity relationship of trans-Eldecalcitol.
Conclusion
The chemical structure of trans-Eldecalcitol is intricately linked to its therapeutic efficacy. A comprehensive analysis, employing a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for its unequivocal characterization. This guide has outlined the principles and methodologies that form the basis of this analytical endeavor, providing a framework for researchers and scientists in the field of drug development to ensure the quality, safety, and efficacy of this important osteoporosis therapeutic.
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